(E)-Cyclododecene

Descripción general

Descripción

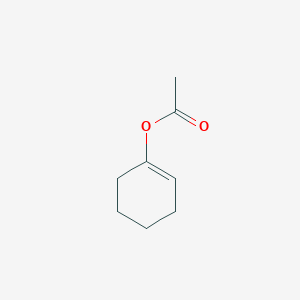

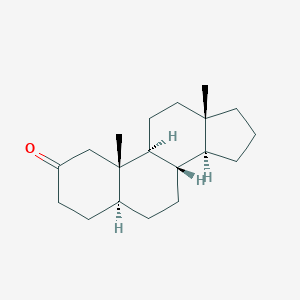

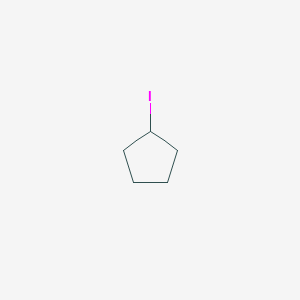

(E)-Cyclododecene (C12H24) is a hydrocarbon compound with a molecular weight of 168.36 g/mol. This compound is cyclic, containing a double bond at the 4th and 10th carbon atoms, and is classified as an alicyclic hydrocarbon. It is a colorless liquid, which is insoluble in water, but soluble in most organic solvents. It is a versatile compound, with a wide range of industrial and scientific applications.

Aplicaciones Científicas De Investigación

Conformation Analysis

The preferred conformation of trans-Cyclododecene and its derivatives is a topic of interest in scientific research . The study of these conformations can provide insights into the behavior and properties of these compounds .

Synthesis of Cyclododeceno[b]indene Derivatives

Trans-Cyclododecene can be used in the synthesis of cyclododeceno[b]indene derivatives . These derivatives have been synthesized by the cyclization of α-benzylcyclododecanones, which were prepared by the reactions of cyclododecanones with a variety of substituted benzyl chlorides or bromides .

Catalyst in Dehydrogenative Monoborylation Reaction

Trans-Cyclododecene can act as a catalyst in the Rh(i)–XantPhos-catalyzed dehydrogenative monoborylation reaction . This reaction is selective for the cis isomer of cyclododecene, leaving the trans isomer untouched .

Diastereoisomeric Separation

Trans-Cyclododecene can be used in the diastereoisomeric separation of macrocyclic alkenes . This provides a new methodology for the separation of these compounds .

Selective Reduction of Trans Double Bonds

Trans-Cyclododecene can be used in the selective reduction of trans double bonds of medium ring systems . The cis-cyclododecene produced in this selective reduction is thermodynamically less stable than the corresponding trans-isomer .

Synthesis of Macrocyclic Compounds

Trans-Cyclododecene can be used as a starting reagent for the synthesis of macrocyclic compounds . These compounds have applications in various fields, including the creation of fragrant macrocyclic lactone and related compounds .

Propiedades

IUPAC Name |

cyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPABJGVBDSCIT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCCC/C=C/CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27056-69-5 | |

| Record name | Cyclododecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27056-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclododecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(E)-Cyclododecene | |

CAS RN |

1486-75-5, 1501-82-2 | |

| Record name | trans-Cyclododecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the structural difference between cis- and trans-cyclododecene?

A: Both cis- and trans-cyclododecene share the same molecular formula (C12H22) and are structural isomers. The key difference lies in the orientation of the hydrogen atoms attached to the double bond carbons. In cis-cyclododecene, these hydrogens are on the same side of the double bond, leading to a bent structure. In contrast, trans-cyclododecene, also known as (E)-cyclododecene, has hydrogens on opposite sides of the double bond, resulting in a less strained, more linear conformation. [, ]

Q2: How does the trans configuration impact the reactivity of cyclododecene?

A: The trans configuration significantly influences the reactivity of cyclododecene. For instance, during the rhodium(I)-catalyzed dehydrogenative monoborylation reaction with diboron pinacol ester ((BPin)2), only the cis isomer reacts, leaving trans-cyclododecene untouched. [] This selectivity highlights the importance of the double bond geometry in catalytic reactions.

Q3: How does the telluroxide elimination reaction differ for trans-cyclododecene compared to other cyclic systems?

A: Telluroxide elimination from sec-alkyl phenyl tellurium dibromides usually yields a mixture of olefins, allylic alcohols, and ethers. Interestingly, for the cyclododecyl system, only trans-cyclododecene is formed as the olefin product. This contrasts with the selenoxide elimination, which produces a 1:1 mixture of cis and trans isomers. []

Q4: What is known about the conformational flexibility of trans-cyclododecene?

A: Dynamic NMR spectroscopy and computational methods have been employed to study the conformation of trans-cyclododecene. At low temperatures (-164.5 °C), the 13C NMR spectrum revealed seven peaks for the olefinic carbons, suggesting the presence of multiple conformations. Computational studies using MM2 and MM3 force fields further supported this, identifying several low-energy conformations. []

Q5: Are there any studies on the polymerization of trans-cyclododecene?

A: While the provided abstracts don't specifically focus on the polymerization of pure trans-cyclododecene, research indicates that a mixture of cis/trans-cyclododecene can undergo ring-opening metathesis polymerization (ROMP). This reaction, catalyzed by tungsten or molybdenum salts and organoaluminum compounds, yields a linear, unsaturated polymer called trans-polyalkenamer. []

Q6: How does the hydrogenation of trans-cyclododecene over metal catalysts proceed?

A: Studies on the hydrogenation of both cis- and trans-cyclododecene over metal catalysts provide insights into the mechanism of this reaction. While the abstracts don't detail specific results for trans-cyclododecene, they highlight the debate surrounding cis vs. trans addition of hydrogen on the double bond. This research emphasizes the complexities of surface-catalyzed reactions and the challenges in identifying reaction intermediates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.